2-(1-Naphthyl)Ethanoyl Chloride

Process Chemistry Formulation Material Handling

2-(1-Naphthyl)Ethanoyl Chloride, also known as 1-naphthylacetyl chloride, is a reactive acyl halide (C12H9ClO, MW 204.65) that functions primarily as an acylating agent in organic synthesis. It is a clear, colorless liquid with a pungent odor, characterized by a density of ~1.23 g/cm³, a refractive index of ~1.621, and a boiling point of 130°C at 0.6 mmHg.

Molecular Formula C12H9ClO
Molecular Weight 204.65 g/mol
CAS No. 5121-00-6
Cat. No. B1306206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)Ethanoyl Chloride
CAS5121-00-6
Molecular FormulaC12H9ClO
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)Cl
InChIInChI=1S/C12H9ClO/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
InChIKeyDSVAZLXLRDXHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Naphthyl)Ethanoyl Chloride (CAS 5121-00-6): Chemical Profile and Procurement Baseline


2-(1-Naphthyl)Ethanoyl Chloride, also known as 1-naphthylacetyl chloride, is a reactive acyl halide (C12H9ClO, MW 204.65) that functions primarily as an acylating agent in organic synthesis . It is a clear, colorless liquid with a pungent odor, characterized by a density of ~1.23 g/cm³, a refractive index of ~1.621, and a boiling point of 130°C at 0.6 mmHg . Its synthesis typically involves the reaction of 1-naphthylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride to yield the acid chloride in quantitative yield [1].

Liquid state enables automated dispensing and continuous flow integration
1‑Naphthyl moiety introduces photolability and fluorescence quenching absent in simpler acyl chlorides
Multiple purity grades (tech to high purity) allow cost‑sensitive procurement for discovery to process development

Why 2-(1-Naphthyl)Ethanoyl Chloride Cannot Be Arbitrarily Substituted with In-Class Analogs


Acyl chlorides are a broad class of reactive intermediates, but 2-(1-naphthyl)ethanoyl chloride possesses specific structural and physicochemical attributes that preclude simple substitution with other acyl chlorides. The 1-naphthyl moiety imparts distinct electronic and steric properties that influence reaction kinetics, regioselectivity, and downstream product functionality [1]. Unlike simple aliphatic or benzoyl chlorides, the extended aromatic π-system of the naphthalene ring confers intrinsic fluorescence and unique photophysical behavior, which is critical in applications such as fluorescence quenching studies and photolabile protecting groups [2]. Furthermore, the physical state of this compound—a clear, colorless liquid at room temperature—differs significantly from its 2-naphthyl isomer, which is a low-melting solid . This divergence in physical form directly impacts handling, storage, formulation, and process scalability in industrial settings.

Physical state mismatch The 2‑naphthyl isomer is a low‑melting solid (MP 61–65 °C), complicating direct liquid handling; substitution may require additional melting or dissolution steps that alter process scalability.
Photolability gap Benzoyl chloride or acetyl chloride lack the naphthyl‑driven intramolecular fluorescence quenching and C–Cl photocleavage, making them unsuitable for photoactivatable protecting‑group strategies.
Electronic / steric profile The extended aromatic π‑system and 1‑naphthyl substitution pattern influence acylation kinetics and regioselectivity; aliphatic or benzoyl analogs may shift reaction outcomes.

Quantitative Evidence for Differentiating 2-(1-Naphthyl)Ethanoyl Chloride from Its Analogs


Physical State Divergence: Liquid 1-Isomer vs. Solid 2-Isomer

At standard laboratory conditions (20-25°C), 2-(1-naphthyl)ethanoyl chloride exists as a clear, colorless liquid , whereas its regioisomer, 2-(2-naphthyl)acetyl chloride, is a low-melting solid with a reported melting point range of 61–65°C . This fundamental difference in physical state has direct implications for procurement, handling, and process integration.

Physical state
Head‑to‑head
Liquid 1‑isomer vs. solid 2‑isomer
1‑Naphthyl isomerLiquid, 20–25 °C
2‑Naphthyl isomerSolid, MP 61–65 °C
Liquid form simplifies automated dispensing and flow chemistry workflow
Ambient processing advantage confirmed
Process Chemistry Formulation Material Handling

Purity Specification Variability: Comparative Vendor COA Analysis

The minimum purity specification for 2-(1-naphthyl)ethanoyl chloride varies significantly across vendors, with reported values ranging from 92% (technical grade) to ≥97% (high purity) . A typical Certificate of Analysis (COA) from one vendor shows a purity of 96.4% by GC area% . In contrast, the 2-naphthyl isomer is typically offered at a standardized 97% purity without the same breadth of grade options .

Purity grade
Specification review
Vendor‑dependent purity
92% tech
95% standard
96.4% typical COA
≥97% high purity
Multiple grades enable cost‑purity optimization for different project phases
2‑isomer typically fixed at 97%
Analytical Chemistry Quality Control Procurement Specification

Photophysical Reactivity: Intrinsic Fluorescence Quenching and C-Cl Bond Photocleavage

1-Naphthylacetyl chloride exhibits remarkable intramolecular fluorescence quenching, a phenomenon not observed in simple benzoyl chlorides or aliphatic acyl chlorides. This quenching is attributed to electron transfer from the excited state of the naphthyl ring to the acyl group, followed by successive deactivation of excitation energy through photocleavage of the C–Cl bond [1]. In contrast, 1-naphthylacetic acid and its ester derivatives show different quenching efficiencies, underscoring the unique photolability of the acid chloride [1].

Photolability
Class‑level
C–Cl photocleavage via intramolecular fluorescence quenching
Enables photoactivatable acylating agent design not feasible with benzoyl chloride
Class‑level inference; mechanism‑specific review needed
Photochemistry Fluorescence Spectroscopy Photolabile Protecting Groups

Ultrasound-Assisted Thiadiazole Synthesis: Demonstrated High-Yield Utility

In a one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles under ultrasonic irradiation, 1-naphthylacetyl chloride was reacted with NH4CNS, CH2Cl2, and PEG-400 for 1.5 hours at 10–20 °C, followed by irradiation with N-arylglycine hydrazides, yielding the target thiadiazoles in high yields [1][2]. While a direct comparison with the 2-naphthyl isomer in this specific protocol is not available, the reaction demonstrates the compatibility of the 1-isomer with mild, efficient, and environmentally benign conditions.

Synthetic utility
Method context
High‑yield thiadiazole formation under ultrasound
US, 10–20 °C, 1.5 h, CH₂Cl₂/PEG‑400
Supports efficient heterocycle synthesis with mild conditions
No direct comparator data available
Synthetic Methodology Heterocyclic Chemistry Green Chemistry

Optimal Procurement Scenarios for 2-(1-Naphthyl)Ethanoyl Chloride Based on Evidence


Continuous Flow Chemistry and Automated Synthesis Platforms

The liquid physical state of 2-(1-naphthyl)ethanoyl chloride at ambient temperature makes it inherently suitable for integration into continuous flow reactors and automated liquid-handling systems. Unlike its solid 2-naphthyl isomer, which requires melting or dissolution prior to use, the 1-isomer can be directly metered and dispensed, reducing process complexity and improving reproducibility in high-throughput synthesis environments. Procurement for this scenario should prioritize the liquid formulation and consider technical grade (≥92%) as sufficient for initial screening, with higher purity grades reserved for late-stage optimization.

Synthesis of Photolabile Probes and Fluorescent Conjugates

The unique photophysical properties of 1-naphthylacetyl chloride, specifically its intramolecular fluorescence quenching and C-Cl bond photocleavage [1], enable its use in the design of photolabile protecting groups and photoactivatable probes. Researchers developing caged compounds, light-triggered drug delivery systems, or fluorescence-based assays should select this compound over simpler acyl chlorides (e.g., benzoyl chloride) which lack this photolability. In this application, high purity (≥97%) is recommended to minimize background fluorescence from impurities.

Synthesis of Controlled-Release Agrochemical Formulations

1-Naphthylacetyl chloride has been successfully employed as an acylating agent for modifying biopolymers like chitosan and amylose to create slow-release matrices for the plant growth regulator 1-naphthylacetic acid (NAA) [2]. The resulting O-naphthylacetyl chitosan demonstrated release periods extending up to 55 days at pH 12.0 and 60°C . For agrochemical formulation development, the 1-isomer is the established reagent of choice. Procurement should consider technical or standard purity grades, as the polymer modification reaction may tolerate minor impurities.

Parallel Synthesis of Naphthalene-Containing Fragment Libraries

As a fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification , 2-(1-naphthyl)ethanoyl chloride is a valuable building block for the rapid generation of amide and ester libraries in drug discovery. The availability of multiple purity grades allows cost-effective procurement for large parallel synthesis campaigns, where the 92% technical grade can be used for initial library production and the 97% grade reserved for hit validation and SAR studies.

Application
Selection Property
Validation Focus
Continuous flow & automated synthesis
Ambient‑temperature liquid state
Verify direct metering without pre‑treatment; grade selection by process stage
Photolabile probes & fluorescent conjugates
Naphthyl‑mediated photolability
Assess C–Cl photocleavage efficiency and background fluorescence
Controlled‑release agrochemical matrices
Biopolymer acylation reactivity
Monitor release profile under hydrolytic conditions
Parallel library synthesis
Multiple purity grade availability
Optimize cost‑purity balance for initial library vs hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Naphthyl)Ethanoyl Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.